

Commercial Availability and Synthetic Utility of 2-Amino-4-bromobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-bromobenzonitrile

Cat. No.: B1277943

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobenzonitrile is a versatile bifunctional aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a nitrile, and a bromine atom, provides multiple reactive sites for diverse chemical transformations. This guide details the commercial availability of **2-Amino-4-bromobenzonitrile**, its key physicochemical properties, and provides an in-depth look at its application in the synthesis of complex heterocyclic scaffolds, underscoring its value as a key intermediate in the development of novel therapeutics.

Commercial Availability

2-Amino-4-bromobenzonitrile (CAS No. 304858-65-9) is readily available from a variety of chemical suppliers.^{[1][2][3]} Purity levels are typically offered at a minimum of 98%.^[1] The compound is generally supplied as a solid for research and development purposes. It is important to note that this chemical is intended for professional laboratory, manufacturing, or industrial use only and not for medical or consumer applications.^[1]

Table 1: Representative Commercial Suppliers

Supplier	Purity	Additional Information
Santa Cruz Biotechnology	Inquire	Research Use Only [2]
CP Lab Safety	min 98%	Listed as a Protein Degrader Building Block [1]
PubChem	-	Aggregated supplier information available [3]
Thermo Scientific Chemicals	95%	Formerly part of the Alfa Aesar portfolio [4]

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is crucial for the proper handling, storage, and application of **2-Amino-4-bromobenzonitrile**.

Table 2: Physicochemical Properties

Property	Value	Source
CAS Number	304858-65-9	[1] [2] [3]
Molecular Formula	C ₇ H ₅ BrN ₂	[1] [2] [3]
Molecular Weight	197.03 g/mol	[1] [2]
Appearance	White to yellow powder or crystals	-
Purity	≥98% (typical)	[1]
Storage	Room temperature, in a dry, dark, and ventilated place	[1]

Table 3: Safety and Hazard Information Summary

Hazard Statement	Precautionary Statement
May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.	Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Note: This is a summary. Users must consult the full Safety Data Sheet (SDS) from their supplier before use.

Synthetic Applications and Experimental Protocols

The strategic placement of the amino, bromo, and nitrile functionalities makes **2-Amino-4-bromobenzonitrile** a valuable precursor for a range of chemical reactions, particularly in the construction of heterocyclic systems. The ortho-amino and cyano groups are perfectly positioned for efficient cyclization reactions to form fused ring systems, a common motif in biologically active molecules.^[5] The bromo substituent serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of further molecular complexity.^[6]

Experimental Protocol: Synthesis of Substituted 4-Aminoquinolines

The following is a representative experimental protocol for the synthesis of polysubstituted 4-aminoquinolines using **2-Amino-4-bromobenzonitrile**, based on a base-promoted, transition-metal-free reaction with yrones.^[7]

Reaction Scheme:



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Figure 1. General reaction scheme for 4-aminoquinoline synthesis.

Materials:

- Ynone (0.5 mmol)
- **2-Amino-4-bromobenzonitrile** (0.6 mmol)
- Anhydrous potassium tert-butoxide (KOtBu) (1.0 mmol, 2.0 equiv.)
- Anhydrous Dimethyl sulfoxide (DMSO) (2.0 mL)
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel (100-200 mesh) for column chromatography

Procedure:

- To an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol), **2-Amino-4-bromobenzonitrile** (0.6 mmol), and anhydrous KOtBu (1.0 mmol).[\[7\]](#)
- Add 2.0 mL of anhydrous DMSO to the reaction vial.[\[7\]](#)
- Stir the resulting mixture at 100°C for 1 hour.[\[7\]](#)
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion (disappearance of starting materials), pour the reaction mixture into water.[\[7\]](#)
- Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[\[7\]](#)
- Combine the organic layers and wash with a saturated brine solution.[\[7\]](#)
- Dry the organic layer over anhydrous Na_2SO_4 .[\[7\]](#)
- Filter and concentrate the solution under reduced pressure to obtain the crude product.

- Purify the crude material by column chromatography on silica gel (eluent: hexane-ethyl acetate, 70/30) to yield the desired 4-aminoquinoline product.[7]

This protocol demonstrates the utility of **2-Amino-4-bromobenzonitrile** in a one-pot reaction to generate complex heterocyclic structures in good to excellent yields without the need for a transition-metal catalyst.[7]

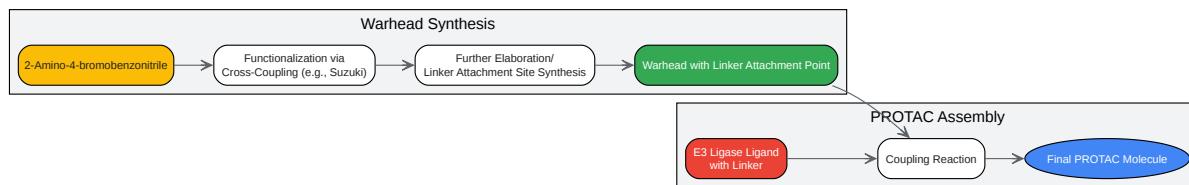
Application in PROTAC Development

2-Amino-4-bromobenzonitrile is classified as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

The structure of **2-Amino-4-bromobenzonitrile** allows it to serve as a versatile scaffold or intermediate in the synthesis of the "warhead" component of a PROTAC, which is the ligand that binds to the protein of interest. The amino and bromo groups can be functionalized to build more complex structures that can be linked to an E3 ligase-binding moiety.

Logical Workflow: PROTAC Synthesis Employing a 2-Amino-4-bromobenzonitrile-derived Scaffold

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC, where a key intermediate is derived from **2-Amino-4-bromobenzonitrile**.



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Figure 2. Conceptual workflow for PROTAC synthesis.

This workflow highlights the modular nature of PROTAC synthesis.^[8] An intermediate derived from **2-Amino-4-bromobenzonitrile** through reactions like Suzuki coupling can be further modified to create a "warhead." This warhead, containing a suitable attachment point, is then coupled with a linker attached to an E3 ligase ligand (such as derivatives of thalidomide or VHL ligands) to form the final PROTAC molecule.

Conclusion

2-Amino-4-bromobenzonitrile is a commercially accessible and highly valuable building block for researchers in drug discovery and organic synthesis. Its trifunctional nature allows for a wide range of synthetic transformations, providing a straightforward entry into complex molecular architectures, particularly substituted quinolines and other heterocyclic systems. Furthermore, its designation as a protein degrader building block highlights its emerging importance in the development of novel therapeutic modalities such as PROTACs. The experimental protocols and synthetic strategies outlined in this guide demonstrate the significant potential of **2-Amino-4-bromobenzonitrile** as a key intermediate in the synthesis of biologically active compounds.

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- To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of 2-Amino-4-bromobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277943#commercial-availability-of-2-amino-4-bromobenzonitrile]

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